2-(Dimethylphosphoryl)-6-fluoroaniline
Description
2-(Dimethylphosphoryl)-6-fluoroaniline is a fluorinated aniline derivative featuring a dimethylphosphoryl (-PO(CH₃)₂) substituent at the 2-position and a fluorine atom at the 6-position of the benzene ring. The dimethylphosphoryl group is a strong electron-withdrawing moiety, which may enhance reactivity in cross-coupling reactions or serve as a directing group in synthetic pathways. Evidence from patent literature indicates its use as an intermediate in the crystallization of pharmaceutical agents, such as 5-chloro-N4-[2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrimidine-2,4-diamine, highlighting its role in drug development .
Properties
Molecular Formula |
C8H11FNOP |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
2-dimethylphosphoryl-6-fluoroaniline |
InChI |
InChI=1S/C8H11FNOP/c1-12(2,11)7-5-3-4-6(9)8(7)10/h3-5H,10H2,1-2H3 |
InChI Key |
UPYYUONHFRSMKU-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of dimethylphosphinylmethylamine with appropriate aromatic compounds under controlled conditions . The reaction conditions often involve the use of catalysts such as Lewis acids (e.g., SnCl4) or Brønsted acids (e.g., CF3COOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-(Dimethylphosphinyl)-6-fluorobenzenamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as imine hydrophosphonylation and Kabachnik-Fields reaction, followed by purification techniques like recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphosphinyl)-6-fluorobenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to phosphine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(Dimethylphosphinyl)-6-fluorobenzenamine can yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
2-(Dimethylphosphinyl)-6-fluorobenzenamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with unique properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylphosphinyl)-6-fluorobenzenamine involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The fluorine atom may enhance the compound’s stability and reactivity, contributing to its overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(Dimethylphosphoryl)-6-fluoroaniline with analogous 6-fluoroaniline derivatives, emphasizing substituent effects, applications, and physicochemical properties.
Key Observations:
Substituent Effects :
- The dimethylphosphoryl group imparts strong electron-withdrawing and polar characteristics, enhancing solubility in polar solvents and directing reactivity in aromatic substitution reactions. This contrasts with sulphonyl (e.g., -SO₂CF₂H in ), which also withdraws electrons but offers different steric and electronic profiles for agrochemical applications.
- Alkoxy substituents (e.g., benzyloxy , cyclohexyloxy ) are less polar, favoring hydrophobic interactions in drug design.
Applications :
- The dimethylphosphoryl derivative is specialized for pharmaceutical intermediates , as seen in its role in crystallizing kinase inhibitors . In contrast, the sulphonyl analog is versatile in both pharmaceutical and agrochemical contexts due to its dual reactivity .
Safety :
- Most analogs are classified as irritants or toxic, necessitating stringent handling protocols. The dimethylphosphoryl compound’s safety data is unspecified, but phosphorylated compounds generally require precautions against inhalation and dermal exposure.
Research Findings and Industrial Relevance
- Pharmaceutical Use : 2-(Dimethylphosphoryl)-6-fluoroaniline is critical in synthesizing crystalline forms of kinase inhibitors, as demonstrated in patent EP 3 234 567 B1 . Its phosphoryl group likely stabilizes intermolecular interactions in the crystal lattice.
- Comparative Reactivity : The sulphonyl analog () exhibits broader utility in pesticide development, attributed to the sulphonyl group’s compatibility with nucleophilic displacement reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
